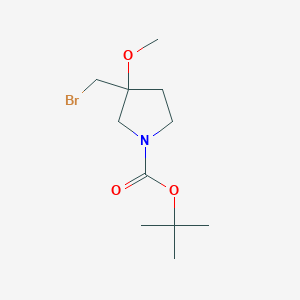

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with two substituents at the 3-position: a bromomethyl (-CH₂Br) group and a methoxy (-OCH₃) group. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the amine, enhancing stability during synthetic processes. The bromomethyl group serves as a reactive site for nucleophilic substitution or coupling reactions, while the methoxy group introduces steric and electronic effects that modulate reactivity and selectivity. This bifunctional structure makes the compound valuable in pharmaceutical and agrochemical synthesis, particularly for constructing complex amines or heterocycles .

Properties

Molecular Formula |

C11H20BrNO3 |

|---|---|

Molecular Weight |

294.19 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4/h5-8H2,1-4H3 |

InChI Key |

ZZSJWENESOJHRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CBr)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 3-methoxypyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates, especially those targeting neurological disorders due to its pyrrolidine core.

Biological Studies: The compound can be used to study the effects of brominated pyrrolidines on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Industrial Applications: It may be used in the development of specialty chemicals and materials, although specific industrial applications are less documented.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparison with Similar Compounds

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences : The bromine atom is part of a pyridine ring (aromatic six-membered ring) rather than the pyrrolidine. A dimethoxymethyl (-CH(OCH₃)₂) group replaces the methoxy substituent.

- Reactivity : The pyridine-linked bromine is less reactive toward nucleophilic substitution compared to the bromomethyl group in the target compound. The dimethoxymethyl group may act as a protected aldehyde, enabling further functionalization.

- Applications : Suitable for synthesizing pyridine-containing ligands or catalysts .

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

- Structural Differences : Replaces the pyrrolidine ring with a four-membered azetidine. A fluorine atom is present at the 3-position alongside bromomethyl.

- Fluorine’s electronegativity alters electronic properties, affecting nucleophilicity.

- Applications : Useful in fluorinated drug candidates or as a building block for strained heterocycles .

tert-Butyl 3-methoxypyrrolidine-1-carboxylate

- Structural Differences : Lacks the bromomethyl group at the 3-position.

- Reactivity : Absence of bromine limits utility in alkylation or cross-coupling reactions. The methoxy group may still influence stereoelectronic effects.

- Applications : Primarily used as a precursor for introducing methoxy-substituted pyrrolidines in medicinal chemistry .

tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate

- Structural Differences: Bromine is part of a pyrazole ring fused to the pyrrolidine. A carbamoyl (-CONH₂) and methylamino (-NHCH₃) group are present.

- Reactivity : Bromine on the pyrazole may participate in Suzuki couplings. The carbamoyl group enables hydrogen bonding, influencing biological activity.

- Applications : Targeted in kinase inhibitor development due to pyrazole’s affinity for ATP-binding pockets .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| tert-Butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate | 1374658-83-9 | C₁₁H₂₀BrNO₃ | 294.19 | 3-(BrCH₂), 3-OCH₃ | Bifunctional synthon for amines |

| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine | Not Provided | C₂₀H₂₉BrN₂O₅ | 473.37 | Pyridine-Br, dimethoxymethyl | Ligand synthesis |

| tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate | Not Provided | C₉H₁₅BrFNO₂ | 268.13 | Azetidine, 3-F, 3-BrCH₂ | Fluorinated drug precursors |

| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | 146257-03-6 | C₁₀H₁₉NO₃ | 201.26 | 3-OCH₃ | Methoxy-pyrrolidine intermediates |

| tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | 193629-39-9 | C₁₁H₂₀BrNO₂ | 278.19 | Piperidine, 3-BrCH₂ | Kinase inhibitor synthesis |

| tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine | 2173637-18-6 | C₁₄H₂₂BrN₅O₃ | 388.26 | Pyrazole-Br, carbamoyl, methylamino | Kinase inhibitors |

Key Findings and Implications

- Reactivity : The target compound’s bromomethyl group is more reactive in alkylation reactions compared to bromine on aromatic rings (e.g., pyridine or pyrazole derivatives).

- Steric Effects : The methoxy group in the target compound may hinder nucleophilic attacks at the 3-position, necessitating optimized reaction conditions.

- Ring Size : Pyrrolidine derivatives balance flexibility and steric constraints, whereas azetidine (smaller) and piperidine (larger) analogs exhibit distinct conformational behaviors.

- Applications : Bromomethyl-substituted compounds are preferred for introducing alkyl chains, while pyridine/pyrazole derivatives are tailored for target-specific interactions in drug design.

Biological Activity

Overview of Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate

This compound is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class often exhibit a range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 287.16 g/mol

While specific studies on this compound may be limited, similar pyrrolidine derivatives have been shown to interact with various biological targets:

- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing neurological pathways.

Antitumor Activity

Research has indicated that certain pyrrolidine derivatives possess antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Pyrrolidine compounds have been evaluated for their antimicrobial activity. Preliminary studies suggest that this compound might exhibit activity against both gram-positive and gram-negative bacteria, although specific data for this compound is scarce.

Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antitumor Studies : A study on related compounds demonstrated that structural modifications could significantly enhance antitumor activity against specific cancer cell lines (e.g., MCF-7 and HeLa) .

- Antimicrobial Testing : In a comparative analysis, several pyrrolidine derivatives were tested against common pathogens. The findings suggested varying degrees of effectiveness, with some derivatives showing promising results against Staphylococcus aureus and Escherichia coli .

- Inflammation Models : In vivo studies using animal models have indicated that certain pyrrolidine derivatives can reduce inflammation markers, suggesting a potential therapeutic role in inflammatory diseases .

Data Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrrolidine Derivatives | Induced apoptosis in cancer cells |

| Antimicrobial | Various Pyrrolidines | Effective against gram-positive bacteria |

| Anti-inflammatory | Selected Derivatives | Reduced inflammation markers |

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Bromomethylation : Introduction of the bromomethyl group via alkylation or substitution reactions. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as DIPEA (N,N-diisopropylethylamine) in dichloromethane at 0–20°C .

- Methoxy Group Incorporation : Methoxylation using methoxide sources under anhydrous conditions.

- Carboxylate Protection : tert-Butyl ester formation via Boc (tert-butoxycarbonyl) protection, often employing tert-butyl chloroformate in the presence of triethylamine .

Q. Optimization Tips :

Q. What analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of bromomethyl and methoxy groups. For example, methoxy protons resonate at δ ~3.3–3.5 ppm, while tert-butyl protons appear as a singlet at δ ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₄BrNO₃: [M+H]+ = 362.09) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Q. What are the common derivatization reactions for the bromomethyl group in this compound?

The bromomethyl group undergoes:

- Nucleophilic Substitution : With amines (e.g., NH₃, primary/secondary amines) to form aminoalkyl derivatives .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/Cs₂CO₃ in dioxane .

- Elimination Reactions : Under strong bases (e.g., LDA) to form alkenes .

Example : Reaction with NaN₃ in DMF yields an azide intermediate for click chemistry applications .

Advanced Research Questions

Q. How can competing side reactions during bromomethylation be minimized?

- Temperature Control : Exothermic reactions (e.g., alkylation) are managed by slow reagent addition and cooling (0–5°C) .

- Selective Reagents : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves regioselectivity .

- By-Product Analysis : GC-MS or HPLC identifies impurities (e.g., di-brominated by-products), guiding solvent optimization (e.g., switching from THF to acetonitrile) .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Reduced Nucleophilicity : The bulky tert-butyl group slows SN2 reactions at the adjacent carbamate nitrogen.

- Stabilization Effects : Enhances thermal stability during high-temperature reactions (e.g., >80°C in cross-couplings) .

- Crystallinity Impact : Improves crystal lattice packing, aiding in X-ray diffraction studies .

Q. What strategies address contradictory data in reported synthetic yields?

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous dichloromethane vs. technical grade) .

- Catalyst Screening : Compare yields using Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-couplings .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation to identify bottlenecks .

Q. How is this compound utilized in drug discovery pipelines?

- Intermediate for Bioactive Molecules : Serves as a precursor for kinase inhibitors (e.g., via Suzuki coupling to install aromatic pharmacophores) .

- Protease Studies : The pyrrolidine scaffold mimics peptide bonds, enabling protease binding assays .

- In Vivo Stability : Metabolic studies (e.g., rat liver microsomes) assess esterase resistance of the tert-butyl group .

Q. What are the stability considerations for long-term storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent bromine dissociation .

- Moisture Sensitivity : Desiccants (e.g., silica gel) prevent hydrolysis of the tert-butyl ester .

- Decomposition Products : Monitor via periodic NMR; degradation peaks (e.g., ~δ 1.0 ppm for tert-butanol) indicate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.